

Bromuconazole: A Technical Guide to its Discovery, History, and Fungicidal Action

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Compound of Interest

Compound Name: *Bromuconazole*

Cat. No.: *B039883*

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Introduction

Bromuconazole is a broad-spectrum triazole fungicide valued for its systemic activity against a wide range of fungal pathogens in crops such as cereals, fruits, and vegetables. As a member of the demethylation inhibitor (DMI) class of fungicides, its mode of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides an in-depth overview of the discovery, history, chemical synthesis, mechanism of action, and biological efficacy of **bromuconazole**, tailored for a scientific audience.

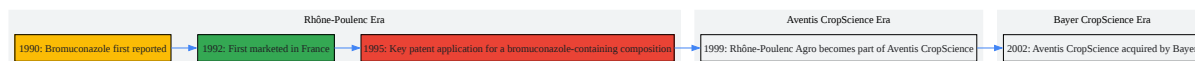
Discovery and History

Bromuconazole was developed by the French chemical and pharmaceutical company Rhône-Poulenc. The history of Rhône-Poulenc dates back to the merger of Société Chimique des Usines du Rhône and Établissements Poulenc Frères in 1928. The agricultural chemical division of Rhône-Poulenc, which was responsible for the development of fungicides like **bromuconazole**, later became part of Aventis CropScience after a merger with Hoechst AG in 1999. Subsequently, this division was acquired by Bayer in 2002.

The development of **bromuconazole** occurred within the context of extensive research into azole fungicides, which began to gain prominence in the 1970s and 1980s. **Bromuconazole** itself was first reported in 1990 and was first marketed in France in 1992.^[1] A key patent for a

fungicidal composition containing **bromuconazole** was filed in 1995, indicating its establishment as a significant active ingredient in crop protection.

Development Timeline



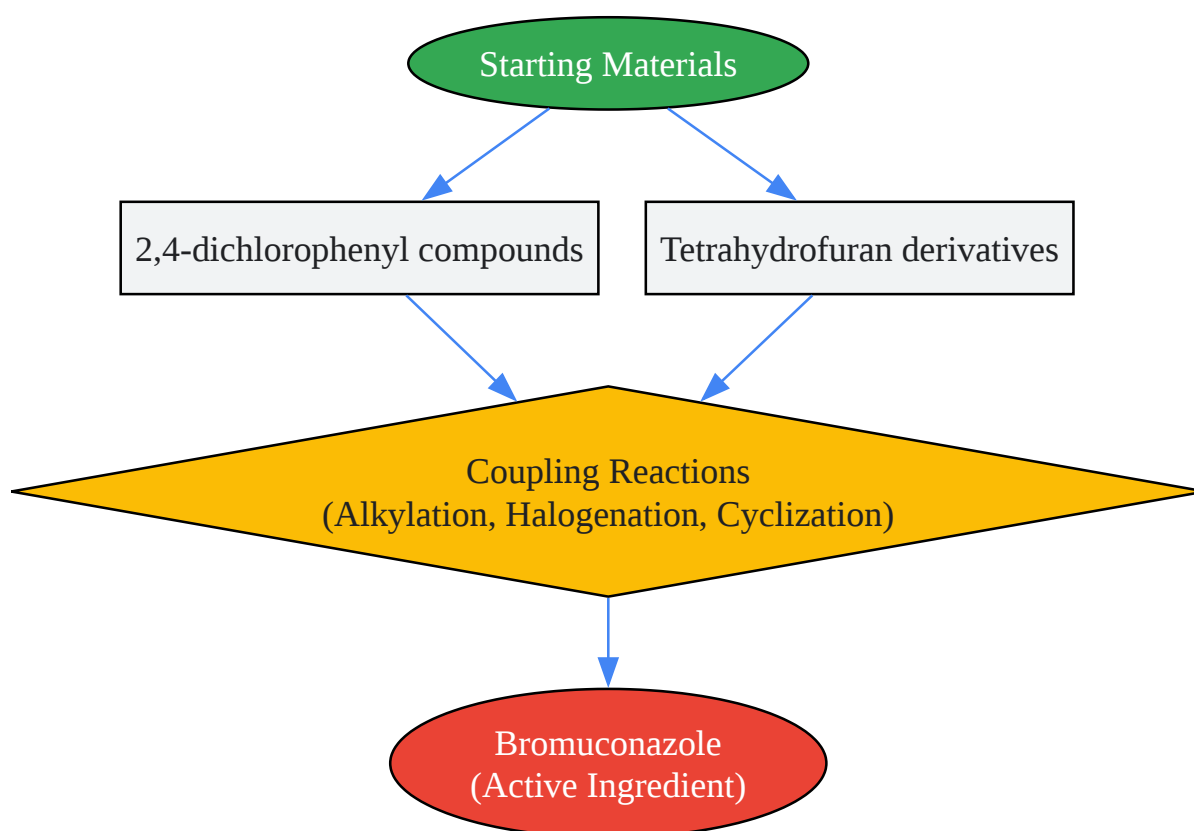
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Caption: A timeline of the key milestones in the history of **bromuconazole**.

Chemical Synthesis

The commercial synthesis of **bromuconazole** is a multi-step process involving the preparation of key chemical intermediates. The synthesis results in the formation of 1-[[4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl]methyl]-1H-1,2,4-triazole.^[1]

Synthesis Workflow



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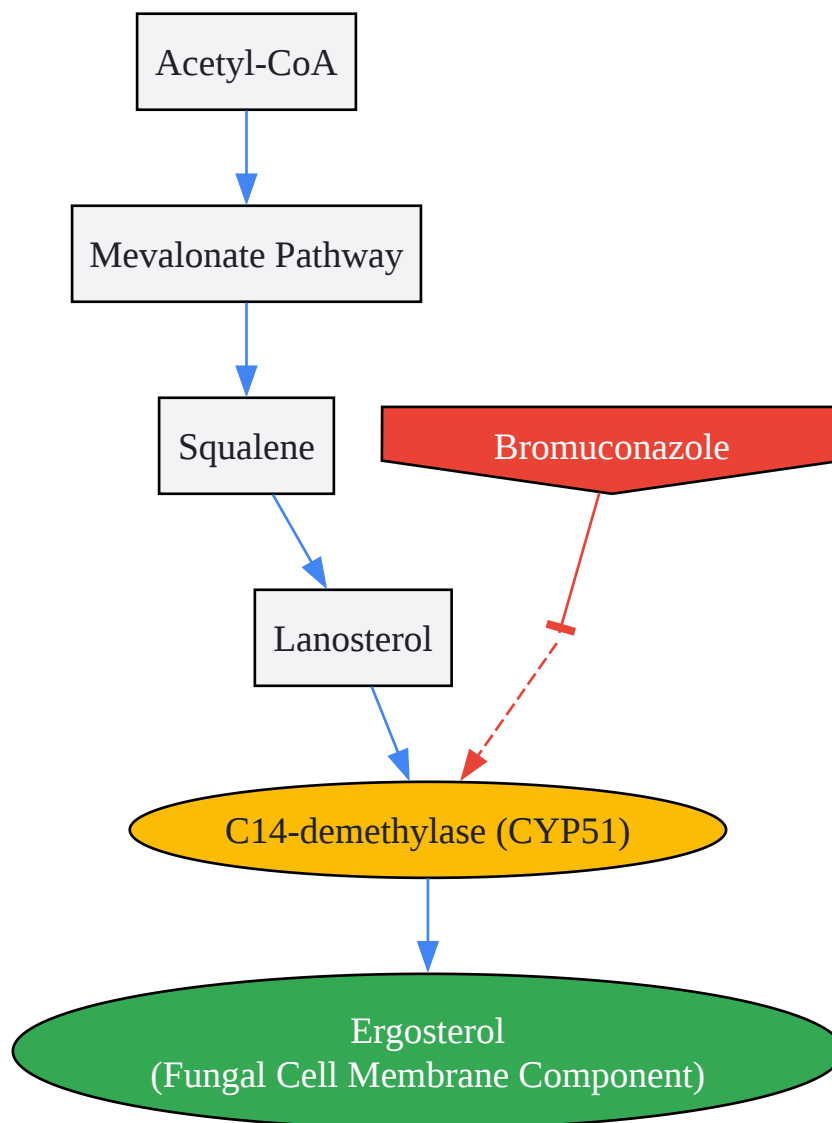
Caption: A simplified workflow for the chemical synthesis of **bromuconazole**.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Bromuconazole, like other triazole fungicides, functions as a sterol biosynthesis inhibitor (SBI). Specifically, it targets and inhibits the enzyme C14-demethylase (also known as CYP51), a cytochrome P450 enzyme. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of C14-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell. This disruption of sterol biosynthesis alters the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

Ergosterol Biosynthesis Inhibition Pathway



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Caption: The inhibitory action of **bromuconazole** on the ergosterol biosynthesis pathway.

Quantitative Data

While specific quantitative data for **bromuconazole**'s efficacy is not widely available in public literature, the following tables provide a template for the types of data generated during the development and evaluation of triazole fungicides. The values for other relevant azole fungicides are included for context.

Table 1: In Vitro Efficacy (EC50 values in mg/L) of Various Azole Fungicides against Key Wheat Pathogens

Fungicide	Septoria tritici (Septoria Leaf Blotch)	Puccinia striiformis f. sp. tritici (Yellow Rust)	Blumeria graminis f. sp. tritici (Powdery Mildew)
Tebuconazole	0.1 - 1.0+	~0.1	0.001 - 0.1
Prothioconazole	0.05 - 0.5	~0.05	0.01 - 0.5
Epoxiconazole	0.02 - 0.2	~0.03	0.005 - 0.05
Bromuconazole	Data not available	Data not available	Data not available

Note: EC50 values can vary significantly based on the specific isolate and the year of testing due to the development of fungicide resistance.

Table 2: Field Efficacy of Triazole Fungicides against Wheat Diseases (% Disease Control)

Fungicide	Application Rate (g a.i./ha)	Septoria Leaf Blotch	Brown Rust	Powdery Mildew
Tebuconazole	125 - 250	60 - 80%	70 - 90%	80 - 95%
Prothioconazole	100 - 200	70 - 90%	80 - 95%	85 - 98%
Bromuconazole	Data not available	Data not available	Data not available	Data not available

Note: Field efficacy is influenced by environmental conditions, disease pressure, and application timing.

Experimental Protocols

Determination of EC50 Values using a Microtiter Plate Assay

This protocol is a standard method for determining the in vitro sensitivity of a fungal pathogen to a fungicide.

Objective: To determine the concentration of **bromuconazole** that inhibits 50% of the fungal growth (EC50).

Materials:

- 96-well microtiter plates
- Fungal isolate of interest (e.g., *Septoria tritici*)
- Liquid growth medium (e.g., Potato Dextrose Broth)
- **Bromuconazole** stock solution in a suitable solvent (e.g., DMSO)
- Spectrophotometer (plate reader)

Procedure:

- Prepare a spore suspension of the fungal isolate and adjust the concentration to a standardized value (e.g., 1×10^4 spores/mL).
- Prepare a serial dilution of the **bromuconazole** stock solution in the liquid growth medium. The concentration range should span the expected EC50 value.
- Add a fixed volume of the fungal spore suspension to each well of the microtiter plate.
- Add the different concentrations of the **bromuconazole** solution to the wells. Include control wells with no fungicide.
- Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 7-10 days).
- Measure the optical density (OD) of each well using a spectrophotometer at a suitable wavelength (e.g., 600 nm) to quantify fungal growth.

- Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the fungicide concentration and use a non-linear regression analysis to determine the EC50 value.

C14-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of **bromuconazole** on its target enzyme.

Objective: To quantify the inhibition of C14-demethylase activity by **bromuconazole**.

Materials:

- Microsomal fraction containing C14-demethylase from a target fungus (e.g., *Candida albicans*)
- Radiolabeled substrate (e.g., [3H]lanosterol)
- NADPH regenerating system
- **Bromuconazole** solutions of varying concentrations
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the microsomal fraction, the NADPH regenerating system, and the radiolabeled substrate.
- Add different concentrations of **bromuconazole** to the reaction mixtures. Include a control with no inhibitor.
- Initiate the enzymatic reaction by adding the substrate and incubate at an optimal temperature (e.g., 37°C) for a specific time.
- Stop the reaction and extract the sterols.

- Separate the substrate (lanosterol) from the product (demethylated sterols) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of radiolabeled product formed using a scintillation counter.
- Calculate the percentage of inhibition of enzyme activity for each **bromuconazole** concentration.
- Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from a dose-response curve.

Conclusion

Bromuconazole has a well-established history as a systemic triazole fungicide developed by Rhône-Poulenc. Its efficacy is derived from its specific inhibition of C14-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. While specific quantitative efficacy data is not readily available in the public domain, the methodologies for its evaluation are well-understood and standardized within the field of fungicide research. The continued use of **bromuconazole** and other DMI fungicides necessitates ongoing monitoring of fungal populations for the development of resistance to ensure sustainable disease management in agriculture.

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References

- 1. arcjournals.org [arcjournals.org]
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